Methods and Technical Details
The synthesis of Psma617-tcmc tfa involves several key steps. Initially, the compound is derived from PSMA-617 through structural modification, where carboxy groups in the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ring are replaced with TCMC (tricarballylic acid) macrocycles. This modification aims to improve the stability and binding affinity of the ligand to the prostate-specific membrane antigen.
The synthesis typically includes:
For example, in one synthesis approach, PSMA-617 is mixed with a radioactive isotope solution under specific conditions (e.g., temperature and pH), followed by incubation and purification steps to isolate the labeled compound with high efficiency .
Structure and Data
The molecular structure of Psma617-tcmc tfa features a modified backbone that enhances its interaction with prostate-specific membrane antigen. The TCMC macrocycle replaces traditional chelators like DOTA, providing improved stability against metabolic degradation.
Key structural characteristics include:
The structural modifications contribute to its efficacy in targeting cancer cells while minimizing off-target effects .
Reactions and Technical Details
The primary chemical reactions involving Psma617-tcmc tfa include:
These reactions are critical for ensuring that the compound maintains its integrity during application in clinical settings .
Process and Data
Psma617-tcmc tfa operates through a mechanism that involves binding to prostate-specific membrane antigens expressed on cancer cells. Once bound, the radioactive isotopes deliver localized radiation therapy directly to tumor sites, promoting cell death while sparing surrounding healthy tissue.
The process can be summarized as follows:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity .
Physical and Chemical Properties
Psma617-tcmc tfa exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC and mass spectrometry are often employed to characterize these properties quantitatively .
Scientific Uses
Psma617-tcmc tfa has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:
The specificity of this compound for prostate-specific membrane antigen makes it a valuable tool in oncological research and clinical practice .
PSMA617-TCMC TFA is a structurally engineered derivative of the established prostate-specific membrane antigen (PSMA)-targeting ligand PSMA-617. The primary modification involves replacing the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle—traditionally used for radiometal chelation—with the 1,4,7,10-tetraaza-1-(carboxymethyl)-7,10-(dicarboxymethyl)cyclododecane (TCMC) macrocycle [5] [7]. This substitution fundamentally alters the compound’s coordination chemistry and pharmacokinetic behavior.
The DOTA chelator in PSMA-617 coordinates radiometals (e.g., 177Lu, 68Ga) via four nitrogen atoms and four carboxylate oxygen atoms, forming stable but kinetically inert complexes. In contrast, the TCMC macrocycle retains the tetraazacyclododecane scaffold but replaces two carboxylate arms with non-coordinating methyl groups, resulting in a hexadentate chelator with reduced denticity [7]. This structural change reduces molecular weight by approximately 160 Da compared to DOTA-containing analogs and enhances lipophilicity due to decreased polarity. Consequently, PSMA617-TCMC exhibits distinct binding kinetics to PSMA, as the modified linker-chelate system influences spatial orientation during receptor engagement [2] [7].
Table 1: Key Structural Differences Between PSMA-617 and PSMA617-TCMC TFA
Feature | PSMA-617 (DOTA) | PSMA617-TCMC |
---|---|---|
Chelator | DOTA (tetracarboxylate) | TCMC (dicarboxylate) |
Molecular Weight | ~1042 g/mol (free ligand) | 1659.52 g/mol (TFA salt) |
Denticity | Octadentate | Hexadentate |
Key Modification Sites | Glu-urea-Lys linker | Retained linker + TCMC |
Lipophilicity (log P) | Higher polarity | Increased lipophilicity |
Trifluoroacetic acid (TFA) serves as a critical counterion in the final purification and stabilization of PSMA617-TCMC. The compound is isolated as a TFA salt, with 19F NMR analyses confirming an average of 2.36–2.37 TFA ions per molecule [2]. This ionic pairing enhances aqueous solubility by forming hydrogen bonds with the compound’s amine groups and mitigates aggregation during lyophilization. Crucially, TFA suppresses protonation of the TCMC nitrogen atoms, maintaining the chelator’s readiness for radiometal complexation. Studies on analogous PSMA inhibitors demonstrate that TFA salts exhibit superior radiochemical purity (>98%) and stability in saline and human serum compared to acetate or hydrochloride forms [1] [4]. The electron-withdrawing trifluoromethyl group further stabilizes the urea-based binding motif by reducing nucleophilic degradation at physiological pH [2] [6].
Table 2: Impact of TFA on Physicochemical Properties
Property | Role of TFA | Evidence |
---|---|---|
Solubility | Enhances aqueous solubility via ion-dipole interactions | >150 mg/mL solubility in water [1] |
Stability | Prevents degradation at carboxylate sites; reduces racemization | >96% purity after 7 days in serum [4] |
Radiochemical Purity | Facilitates efficient radiolabeling by neutralizing basic sites | >98% radiochemical yield with 177Lu [4] |
Crystallinity | Promotes formation of stable, lyophilization-compatible crystals | White to off-white solid; characteristic XRD pattern [1] [7] |
PSMA617-TCMC TFA has a molecular weight of 1659.52 g/mol and an empirical formula of C₆₅H₈₆F₁₂N₁₄O₂₁S [5] [7]. The structure retains the core pharmacophore of PSMA-617: the glutamate-urea-lysine binding motif critical for high-affinity PSMA recognition (enzymatic Kᵢ = 0.37–2.34 nM) [1] [6]. Stereochemical integrity is preserved at four chiral centers: (1) the α-carbon of L-glutamic acid, (2) the urea-linked L-lysine, (3) the naphthyl-L-alanine linker residue, and (4) the cyclohexyl-D-alanine moiety [1] [2]. These centers adopt an (S,S,S,R) configuration, as confirmed by comparative NMR studies with PSMA-617 [2]. The TCMC macrocycle introduces no additional chiral sites but constrains conformational flexibility due to its smaller cavity size (12-membered vs. DOTA’s 15-membered ring), potentially enhancing tumor specificity by reducing non-target binding [7].
Table 3: Molecular Characteristics of PSMA617-TCMC TFA
Parameter | Value |
---|---|
Empirical Formula | C₆₅H₈₆F₁₂N₁₄O₂₁S |
Molecular Weight | 1659.52 g/mol |
CAS Registry No. | 2937423-47-5 |
Stereocenters | 4 chiral centers (S,S,S,R configuration) |
Elemental Analysis | Theoretical: C, 47.06%; H, 5.22%; F, 13.74%; N, 11.82%; O, 20.27%; S, 1.93% |
Ionization State | Tetracation (TFA salt; 2.36–2.37 TFA ions/molecule) [2] |
Comprehensive Compound Information
Table 4: Nomenclature and Identifiers of PSMA617-TCMC TFA
Identifier Type | Name/Code |
---|---|
Systematic Name | (((S)-1-carboxy-5-((S)-3-(naphthalen-2-yl)-2-((1r,4S)-4-((2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)methyl)cyclohexane-1-carboxamido)propanamido)pentyl)carbamoyl)-L-glutamic acid tetra(trifluoroacetic acid) |
Common Aliases | PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog; PSMA617-derivative with TCMC [5] [7] |
CAS No. | 2937423-47-5 |
Molecular Formula | C₆₅H₈₆F₁₂N₁₄O₂₁S |
Related Compounds | PSMA-617 (CAS 1702967-37-0); Lu-PSMA-617; Tb-PSMA-617 [1] [10] |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5